molecular formula C38H54N12O12 B583107 Abz-Gln-Val-Val-Ala-Gly-Ala-EDDnp Trifluoroacetate CAS No. 152390-52-8

Abz-Gln-Val-Val-Ala-Gly-Ala-EDDnp Trifluoroacetate

Cat. No. B583107
CAS RN: 152390-52-8
M. Wt: 870.922
InChI Key: JMODCTCFSAOKLF-HOUVTAATSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Abz-Gln-Val-Val-Ala-Gly-Ala-EDDnp Trifluoroacetate is a chemical compound that has been extensively studied in scientific research. This peptide is a fluorogenic substrate for enzymes such as aminopeptidases and carboxypeptidases. It is commonly used in biochemical and physiological research to study the mechanism of action of these enzymes. In

Mechanism of Action

Abz-Gln-Val-Val-Ala-Gly-Ala-EDDnp Trifluoroacetate is cleaved by aminopeptidases and carboxypeptidases at the peptide bond between the Gly and Ala residues. This cleavage releases the fluorogenic group EDDnp, which produces a fluorescent signal that can be detected using a fluorometer. The rate of fluorescence production is directly proportional to the enzymatic activity of the aminopeptidase or carboxypeptidase.
Biochemical and Physiological Effects:
Abz-Gln-Val-Val-Ala-Gly-Ala-EDDnp Trifluoroacetate does not have any direct biochemical or physiological effects. It is simply a tool that is used to study the activity of aminopeptidases and carboxypeptidases.

Advantages and Limitations for Lab Experiments

One of the main advantages of Abz-Gln-Val-Val-Ala-Gly-Ala-EDDnp Trifluoroacetate is that it is a highly sensitive and specific substrate for aminopeptidases and carboxypeptidases. This allows researchers to accurately measure enzymatic activity in real-time. However, one limitation of Abz-Gln-Val-Val-Ala-Gly-Ala-EDDnp Trifluoroacetate is that it is a synthetic peptide and may not accurately reflect the natural substrates of these enzymes.

Future Directions

There are several future directions for research on Abz-Gln-Val-Val-Ala-Gly-Ala-EDDnp Trifluoroacetate. One area of interest is the development of new fluorogenic substrates that are more specific and sensitive than Abz-Gln-Val-Val-Ala-Gly-Ala-EDDnp Trifluoroacetate. Another area of interest is the use of Abz-Gln-Val-Val-Ala-Gly-Ala-EDDnp Trifluoroacetate in drug discovery and development. By studying the activity of aminopeptidases and carboxypeptidases, researchers may be able to identify new drug targets and develop novel therapeutics. Additionally, Abz-Gln-Val-Val-Ala-Gly-Ala-EDDnp Trifluoroacetate could be used to study the role of these enzymes in disease processes, such as cancer and inflammation. Overall, Abz-Gln-Val-Val-Ala-Gly-Ala-EDDnp Trifluoroacetate is a valuable tool for scientific research and has many potential applications in the future.

Synthesis Methods

Abz-Gln-Val-Val-Ala-Gly-Ala-EDDnp Trifluoroacetate is synthesized using solid-phase peptide synthesis. The peptide is assembled step-by-step on a resin using Fmoc chemistry. The final product is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC).

Scientific Research Applications

Abz-Gln-Val-Val-Ala-Gly-Ala-EDDnp Trifluoroacetate is commonly used in scientific research to study the mechanism of action of aminopeptidases and carboxypeptidases. These enzymes are involved in a wide range of physiological processes, including protein degradation, digestion, and immune response. Abz-Gln-Val-Val-Ala-Gly-Ala-EDDnp Trifluoroacetate is a fluorogenic substrate, which means that it produces a fluorescent signal when it is cleaved by these enzymes. This allows researchers to measure enzymatic activity in real-time and study the kinetics of the reaction.

properties

IUPAC Name

(2S)-2-[(2-aminobenzoyl)amino]-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[2-(2,4-dinitroanilino)ethylamino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]pentanediamide;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H54N12O12.C2HF3O2/c1-19(2)31(48-38(58)32(20(3)4)47-36(56)27(13-14-29(40)51)46-35(55)24-9-7-8-10-25(24)39)37(57)45-22(6)34(54)43-18-30(52)44-21(5)33(53)42-16-15-41-26-12-11-23(49(59)60)17-28(26)50(61)62;3-2(4,5)1(6)7/h7-12,17,19-22,27,31-32,41H,13-16,18,39H2,1-6H3,(H2,40,51)(H,42,53)(H,43,54)(H,44,52)(H,45,57)(H,46,55)(H,47,56)(H,48,58);(H,6,7)/t21-,22-,27-,31-,32-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSCWOMHZMAAWBH-DTXSRSMJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NCC(=O)NC(C)C(=O)NCCNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])NC(=O)C(CCC(=O)N)NC(=O)C2=CC=CC=C2N.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)NCCNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)N)NC(=O)C2=CC=CC=C2N.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H55F3N12O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

984.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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